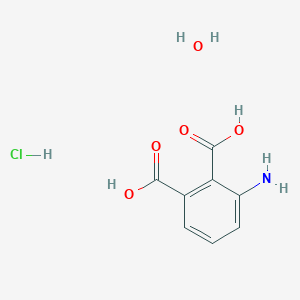
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluorobenzylmagnesium bromide, also known as 4-CFBM, is an organometallic compound that has many uses in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 34-35 °C and a solubility of 0.25M in 2-MeTHF. 4-CFBM has been used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used for a variety of scientific research applications, including the study of biochemical and physiological effects.
Applications De Recherche Scientifique
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. It has been used in the synthesis of peptides, proteins, and other biologically active molecules. In addition, it has been used to study the action of enzymes and other proteins in vitro and in vivo. It has also been used to study the effects of drugs on the body and to study the mechanism of action of drugs.
Mécanisme D'action
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF acts as an activating agent for the synthesis of organic compounds. It reacts with aldehydes, ketones, esters, and other organic compounds to form new compounds. It also reacts with amines to form amides and with alcohols to form ethers. In addition, it can be used to activate carboxylic acids to form esters.
Biochemical and Physiological Effects
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the action of enzymes and other proteins in vitro and in vivo. In addition, it has been used to study the effects of drugs on the body and to study the mechanism of action of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is its rapid reaction rate, which allows for the rapid synthesis of organic compounds. In addition, it is relatively inexpensive and easy to obtain. However, it is highly reactive and can be dangerous if not handled properly. It is also not suitable for use in certain types of reactions, such as those involving nucleophiles.
Orientations Futures
The use of 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF in scientific research is still in its early stages. Future research could focus on developing new methods for the synthesis of organic compounds using 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, as well as exploring its potential applications in drug discovery and development. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, as well as its mechanism of action. Finally, research could be conducted to explore the potential advantages and limitations of using 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF in laboratory experiments.
Méthodes De Synthèse
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is synthesized by reacting 4-chloro-2-fluorobenzaldehyde with magnesium bromide in a solvent, such as 2-MeTHF. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction proceeds rapidly at room temperature and can be completed within a few minutes. The product is then isolated by filtration and dried under vacuum.
Propriétés
IUPAC Name |
magnesium;4-chloro-2-fluoro-1-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCOBJUMDRCBR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)










